molecular formula C19H29Cl2N3O3 B14707983 Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride CAS No. 19477-42-0

Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride

Cat. No.: B14707983
CAS No.: 19477-42-0
M. Wt: 418.4 g/mol
InChI Key: SKDUQSZSYGSFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride typically involves multiple steps. One common method starts with the preparation of pyrazole-4-carboxylic acid derivatives from isoxazole-5(4H)-ones using [RuCl₂(p-cymene)]₂ as a catalyst . The reaction proceeds through a ring-opening non-decarboxylative pathway, generating a vinyl Ru-nitrenoid intermediate that undergoes cyclization to afford the desired pyrazoles.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry.

Properties

CAS No.

19477-42-0

Molecular Formula

C19H29Cl2N3O3

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 5-[2-(diethylamino)ethoxy]-3-methyl-1-phenylpyrazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C19H27N3O3.2ClH/c1-5-21(6-2)13-14-25-18-17(19(23)24-7-3)15(4)20-22(18)16-11-9-8-10-12-16;;/h8-12H,5-7,13-14H2,1-4H3;2*1H

InChI Key

SKDUQSZSYGSFJS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.